molecular formula C21H18N4OS B2919256 4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide CAS No. 2309554-05-8

4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B2919256
CAS No.: 2309554-05-8
M. Wt: 374.46
InChI Key: JAFLVEOSUPAQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is a potent and selective ATP-competitive inhibitor of the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase [1] . The c-Met signaling pathway is a critical mediator of tumorigenesis, metastasis, and therapeutic resistance, making it a high-value target in oncology research [2] . This compound demonstrates significant efficacy in disrupting c-Met-driven processes, including cell proliferation, survival, and motility, by effectively blocking autophosphorylation and subsequent downstream signal transduction [3] . Its research value is particularly pronounced in the study of cancers characterized by MET gene amplification, mutation, or overexpression, such as non-small cell lung cancer, gastric cancer, and glioblastoma. As a key pharmacological tool, it enables researchers to dissect the complex biological roles of HGF/c-Met axis and validate its potential as a therapeutic target in preclinical models.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-21(17-5-3-16(4-6-17)13-25-10-9-22-15-25)24-12-18-2-1-8-23-20(18)19-7-11-27-14-19/h1-11,14-15H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFLVEOSUPAQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Modifications

Compound 17 and 18 (Ponatinib Derivatives)
  • Structure: Derivatives include dimethylaminomethyl or pyrrolidinylmethyl groups on the imidazole ring and ethynyl-linked imidazopyridine substituents.
  • Comparison : Unlike the target compound, which retains a thiophene-pyridine side chain, these analogs prioritize solubility modifications but lack efficacy improvements, highlighting the critical role of aromatic heterocycles in target binding.
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d)
  • Structure : Benzamide core with a 4-imidazole group and a urea-functionalized ethyl side chain.
  • Key Findings : Synthesized via amide coupling, this compound emphasizes urea moieties for hydrogen bonding but lacks the thiophene-pyridine motif .
  • Comparison : The absence of aromatic heterocycles (thiophene, pyridine) in 3d may limit its binding affinity to kinase targets compared to the target compound.
Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
  • Structure: Benzoimidazole core with cyanophenyl and pyridine substituents.
  • Key Findings: Moderate structural similarity (0.56) to the target compound, but the cyanophenyl group may alter electronic properties and metabolic stability .
  • Comparison: The target compound’s thiophene group likely enhances lipophilicity and π-π stacking interactions compared to the polar cyanophenyl group in this analog.
2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
  • Structure : Triazolopyridine core with trifluoromethyl and imidazole-acetamide groups.
  • Molecular Formula : C₁₃H₁₁F₃N₆O (MW: 324.26 g/mol).
  • Comparison : The trifluoromethyl group improves metabolic stability, but the smaller molecular weight and triazolopyridine core suggest divergent pharmacokinetic profiles compared to the target compound’s bulkier structure .

Structural and Pharmacokinetic Comparison Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₁H₂₀N₅OS 390.47 Thiophen-3-yl, pyridin-3-ylmethyl, imidazole High aromaticity, potential kinase affinity
Ponatinib Derivative (Compound 17) C₂₉H₂₈F₃N₇O 572.58 Dimethylaminomethyl, imidazopyridine Solubility-focused, unimproved potency
3d C₁₆H₂₂N₆O₂ 354.39 Urea-ethyl chain, imidazole Hydrogen bonding capacity
Ethyl 3-(...)propanoate C₂₄H₂₅N₇O₃ 483.52 Cyanophenyl, benzoimidazole Moderate similarity, polar groups
Triazolopyridine Derivative C₁₃H₁₁F₃N₆O 324.26 Trifluoromethyl, triazolopyridine Enhanced metabolic stability

Biological Activity

4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is a compound of significant interest due to its potential biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C21H18N4OS, with a molecular weight of 374.46 g/mol. Its structure includes an imidazole ring, a thiophene moiety, and a pyridine derivative, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. The imidazole and thiophene rings are known to interact with ATP-binding sites of kinases, thereby blocking their activity.

Anticancer Activity

Recent studies have shown that this compound exhibits potent anticancer properties. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
K562 (Leukemia)7.4Inhibition of Abl protein kinase
HCT116 (Colon Cancer)3.0Induction of apoptosis without cell cycle arrest
MCF7 (Breast Cancer)5.5Inhibition of cell proliferation

These results indicate that the compound effectively targets key signaling pathways in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against Mycobacterium tuberculosis. The following table summarizes its efficacy:

Microorganism IC50 (µM) Notes
Mycobacterium tuberculosis2.18Significant activity against drug-resistant strains

Case Studies

A notable study involved the synthesis and evaluation of similar benzamide derivatives, where compounds with structural similarities exhibited varying degrees of cytotoxicity against cancer cells. This emphasizes the importance of structural modifications in enhancing biological activity.

Research Findings

  • Crystallographic Studies : X-ray crystallography has provided insights into the spatial arrangement of atoms within the compound, revealing potential interaction sites for target proteins .
  • Molecular Docking Studies : Computational modeling suggests strong binding affinity to tyrosine kinases, supporting experimental findings that indicate inhibition of kinase activity .
  • Cytotoxicity Assays : Evaluations on human embryonic kidney cells (HEK-293) confirmed that the compound exhibits low cytotoxicity, making it a viable candidate for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.